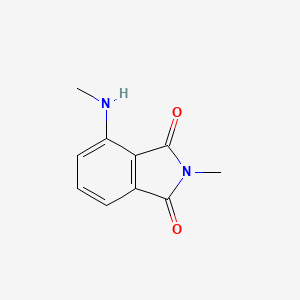![molecular formula C12H12N2 B12895337 1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine CAS No. 91391-87-6](/img/structure/B12895337.png)
1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and phenylmethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can be synthesized through a condensation reaction between pyrrole-2-carbaldehyde and phenylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in an ethanol solution, followed by refluxing the mixture for several hours in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Pyrrole-2-carbaldehyde and phenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base ligand can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates that can disrupt microbial cell walls or interfere with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base compound with similar coordination chemistry properties.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is unique due to its specific combination of pyrrole and phenylmethanamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and potential biomedical applications.
Properties
CAS No. |
91391-87-6 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-benzyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,10,14H,9H2 |
InChI Key |
ZLTGNEREJJYZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
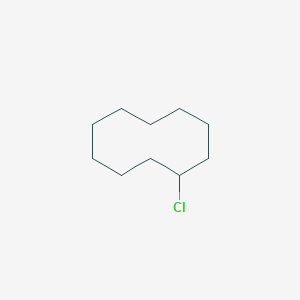

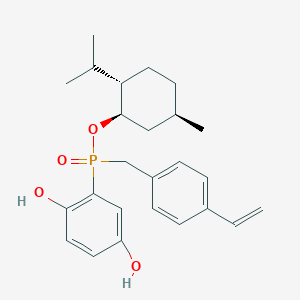
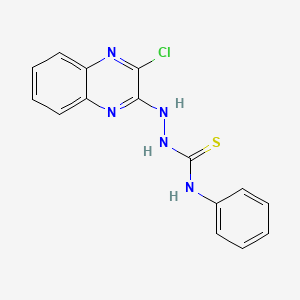
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
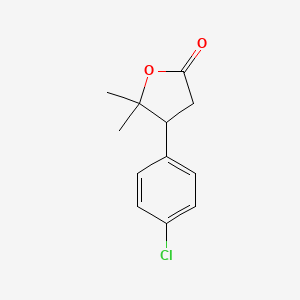
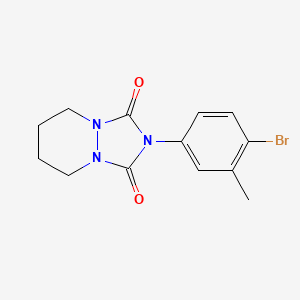
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
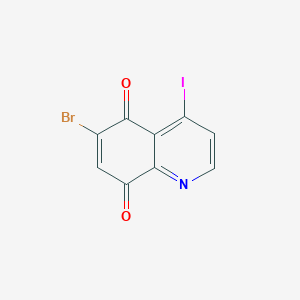
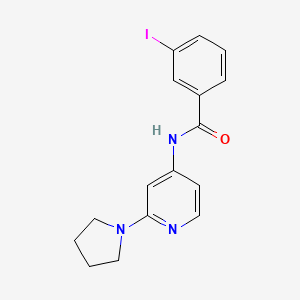
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
